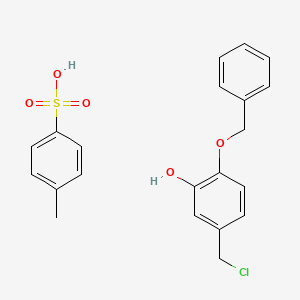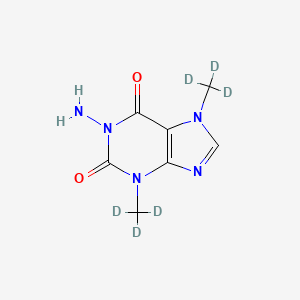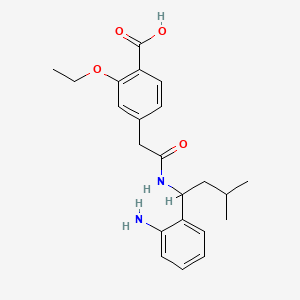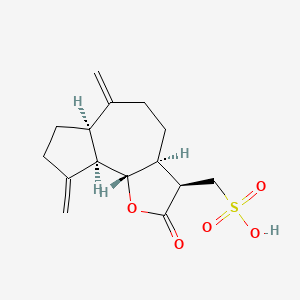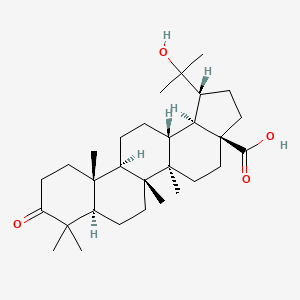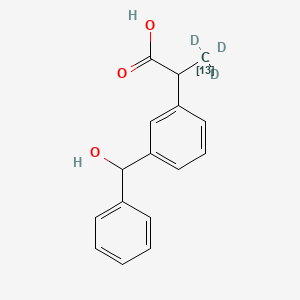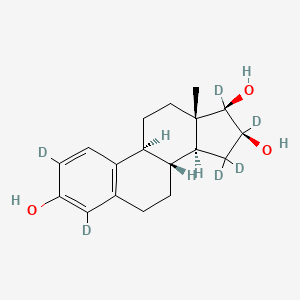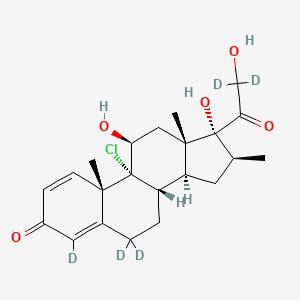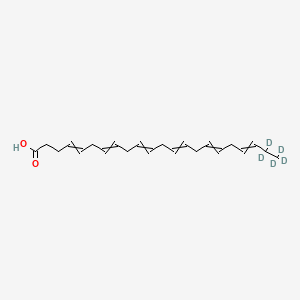
Docosahexaenoic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid abundantly present in fish oil and maternal milk . It is used as an internal standard for the quantification of DHA by GC- or LC-MS . DHA is a long-chain ω-3 polyunsaturated fatty acid (PUFA) found in fish and algal oils . It comprises approximately 40% of total brain PUFAs and is abundant in grey matter and retinal membranes .
Synthesis Analysis
DHA can be synthesized from the plant essential fatty acid α-linolenic acid (ALA), but this pathway does not appear to be very efficient in many individuals . The cyanobacterial lipoxygenase, named Osc-LOX, was identified and characterized, and the binding poses of enzyme and substrates were predicted by ligand docking simulation . DHA was converted into three lipid mediators by an enzymatic reaction and deoxygenation .
Molecular Structure Analysis
DHA has a unique structure that gives it specific physical and functional properties . The omega-3 (or ω-3) designation means that there is a double bond at the third carbon atom from the far end of the hydrocarbon chain . All six double bonds in DHA have the cis (Z) configuration .
Chemical Reactions Analysis
DHA is metabolized in neural tissues to bioactive mediators . Neuroprotectin D1, a docosatriene synthesized by the lipoxygenase activity, has an anti-inflammatory property . Synaptamide, an endocannabinoid-like lipid mediator synthesized from DHA in the brain, promotes neurogenesis and synaptogenesis and exerts anti-inflammatory effects .
Physical and Chemical Properties Analysis
DHA is a long-chain, highly unsaturated omega-3 (n-3) fatty acid . It has a structure that gives it unique physical and functional properties . The molecular weight of DHA-d5 is 333.5 g/mol .
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Role
Docosahexaenoic acid (DHA) is crucial in neural tissue as the limiting highly unsaturated fatty acid (HUFA). Its biosynthesis involves complex pathways, including Δ4-desaturation of fatty acids by the fatty acid desaturase 2 (FADS2) gene product. This process is essential for producing DHA and docosapentaenoic acid in human cells (Park et al., 2015).
Neuroprotective Effects
DHA plays a significant role in neuroprotection and inflammation regulation. It's involved in the production of protectin D1 (PD1), which inhibits T cell migration and reduces inflammation, beneficial in neurological disorders (Ariel et al., 2005). Additionally, DHA contributes to the brain's resistance to neuroinflammation, particularly by attenuating the effects of lipopolysaccharide-induced neuroinflammation and promoting neuronal survival (Orr et al., 2013).
Anti-inflammatory Properties
DHA-derived lipid mediators, specifically docosanoids like neuroprotectin D1, have demonstrated significant anti-inflammatory and neuroprotective properties. They play a role in managing diseases such as Alzheimer's, stroke, and other neurodegenerative conditions (Asatryan & Bazan, 2017).
Role in Alzheimer’s Disease
Research suggests a connection between DHA and cognitive functions, particularly in the context of Alzheimer's disease. DHA's role in improving cognition and its potential in treating early stages of Alzheimer’s Disease highlights its importance in neurodegenerative research (Heras-Sandoval et al., 2016).
Quantitative Analysis in Biological Systems
A study focusing on quantifying the uptake of DHA-d5 into mouse microglia utilized LC-MS/MS assay. This research provides insights into the processes involved in microglial uptake of DHA, crucial for understanding its role in neuroinflammation (Low et al., 2020).
Mecanismo De Acción
Target of Action
Docosahexaenoic Acid-d5 (DHA-d5) is a deuterium-labeled form of Docosahexaenoic Acid (DHA), an omega-3 fatty acid . DHA is highly enriched in the brain and retina, and it can be obtained directly from fish oil and maternal milk . The primary targets of DHA-d5 are similar to those of DHA, which include neuronal cell membrane phospholipids , β-secretase (BACE)2 , and the nuclear factor erythroid 2-related factor 2 (Nrf2) .
Mode of Action
DHA-d5 interacts with its targets by integrating into neuronal cell membrane phospholipids, thereby regulating membrane fluidity, neurotransmitter release, gene expression, myelination, and cell differentiation and growth . It also interacts with BACE2, competing with BACE1 to cleave the amyloid precursor protein (APP), thus decreasing the production of extracellular Aβ fragments . Furthermore, DHA-d5 may preserve the cellular redox status by promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .
Biochemical Pathways
DHA-d5 affects several biochemical pathways. It upregulates the expression of BACE2, which competes with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments . This action reduces the deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles . DHA-d5 also stimulates the synthesis of neuronal phosphatidylserine (PS), facilitating the translocation and activation of kinases such as Raf-1, protein kinase C (PKC), and Akt . These activated signaling pathways promote neuronal development and survival .
Pharmacokinetics
It can be inferred that they are likely similar to those of dha, given that dha-d5 is a deuterium-labeled form of dha . DHA is known to be well-absorbed and distributed throughout the body, particularly in the brain and retina .
Result of Action
The molecular and cellular effects of DHA-d5’s action include improved learning and memory function, reduced neuronal damage, and increased unsaturated fatty acid levels in the brain . It also reduces the risk of Alzheimer’s disease (AD) and decreases amyloid deposition . At the cellular level, DHA-d5 can protect cognitive function in mice by reducing Aβ plaque formation and decreasing tau phosphorylation levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHA-d5. For instance, ocean temperature has been found to correlate with the abundance of omega-3 long-chain polyunsaturated fatty acids, including DHA . Additionally, the effect of DHA-d5 on the cognitive function of amyloid precursor protein (APP)/PS1 in wild-type mice and its related mechanism were investigated under normal temperature (22 °C), and the mice were found to be more sensitive to elevated temperature (28 °C) .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Docosahexaenoic Acid-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP-citrate lyase (ACL) and acetyl-CoA carboxylase (ACC) are two key enzymes that interact with this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, ACL catalyzes the conversion of citrate in the cytoplasm into acetyl-CoA, and ACC catalyzes the synthesis of malonyl-CoA from acetyl-CoA .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Docosahexaenoic Acid-d5 involves the introduction of deuterium atoms at specific positions of the fatty acid chain. This can be achieved through a multi-step synthesis pathway that involves selective deuteration reactions. The starting material for the synthesis is Docosahexaenoic Acid, which can be obtained from natural sources or synthesized chemically.", "Starting Materials": [ "Docosahexaenoic Acid", "Deuterium gas", "Deuterated solvents" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of Docosahexaenoic Acid using a suitable protecting group such as methyl or ethyl ester", "Step 2: Selective deuteration of the desired positions of the fatty acid chain using deuterium gas and deuterated solvents in the presence of a suitable catalyst", "Step 3: Removal of the protecting group to expose the carboxylic acid group", "Step 4: Purification of the final product using column chromatography or other suitable techniques" ] } | |
Número CAS |
1197205-71-2 |
Fórmula molecular |
C22H32O2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i1D3,2D2 |
Clave InChI |
MBMBGCFOFBJSGT-RPBOKJFVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Apariencia |
Assay:≥99% deuterated forms (d1-d5)A solution in ethanol |
Sinónimos |
(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5; DHA-d5; Cervonic Acid-d5; Doconexent-d5; Marinol D 50TG-d5; Ropufa 60-d5; |
Origen del producto |
United States |
Q1: What is the primary application of Docosahexaenoic Acid-d5 in the provided research?
A: The research primarily utilizes this compound as a tracer to study the uptake and metabolism of Docosahexaenoic Acid (DHA) in biological systems. [, ] Specifically, one study focuses on quantifying DHA-d5 uptake into mouse microglia, highlighting its importance in understanding DHA's role within these brain cells. []
Q2: Can you elaborate on the analytical techniques used to measure this compound in these studies?
A: The research employs Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for the precise quantification of this compound uptake. [, ] This highly sensitive technique allows researchers to track the labeled DHA-d5 and distinguish it from endogenous DHA. One study developed and validated a specific LC-MS/MS assay for this purpose. []
Q3: The first abstract mentions analyzing various fatty acids in serum. What is the significance of studying this compound alongside other fatty acids?
A: Analyzing DHA-d5 alongside other fatty acids, like those from the Omega-3, -6, -7, and -9 families, provides a comprehensive view of fatty acid metabolism and potential interactions. [] This broader perspective is valuable for understanding the specific roles and relationships between different fatty acids within biological systems. For instance, researchers can investigate how the uptake of DHA-d5 might influence or be influenced by the presence of other fatty acids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




